4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)22-16-7-8-26(13-16)19-6-5-18-23-21-14-27(18)24-19/h1-6,14,16H,7-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBOZQKRLMOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is then coupled with a pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyridazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazolopyridazine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine Derivatives
The target compound’s triazolo[4,3-b]pyridazine core differs from triazolo[4,3-a]pyridine (e.g., Impurity B in ) in the positioning of nitrogen atoms and ring size.
Substituent Effects on Activity and Selectivity
- Pyrrolidine vs. Piperidine/Piperazine : The pyrrolidine ring in the target compound may confer conformational rigidity and improved solubility compared to larger piperidine/piperazine groups in AZD5153 and Impurity B .
- Morpholine Benzamide vs. Sulfonamide groups in patented compounds (e.g., cyclopropylsulfonyl-pyrrolidine in ) may improve metabolic stability but reduce cell permeability.
Biological Activity
The compound 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a morpholine group linked to a triazolo-pyridazine moiety and a pyrrolidine, suggesting potential interactions with various biological targets. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 342.41 g/mol.
The compound exhibits diverse biological activities primarily through the modulation of neurotransmitter systems and enzyme inhibition. Notably:
- Metabotropic Glutamate Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a critical role in synaptic transmission and plasticity .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and fibrosis. For example, related triazolo derivatives have shown potent inhibitory effects on TGF-β type I receptor kinase (ALK5) with IC50 values in the low nanomolar range .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related compounds have shown selective inhibition against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values ranging from 0.52 to 22.25 μM .
In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound in reducing inflammation and pain. One study reported that a derivative exhibited a 64% reduction in inflammation compared to standard treatments like Celecoxib .
Case Study 1: Anti-inflammatory Activity
A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in edema formation, with optimal doses leading to significant reductions compared to control groups.
Case Study 2: Cancer Therapeutics
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 0.01 to 0.05 μM across different cell lines.
Data Summary
Q & A
Q. Divergent IC50 values reported across laboratories: What factors contribute?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
- Protein Lot Variability : Validate kinase purity (SDS-PAGE) and activity (ATPase assays) before testing.
- Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
